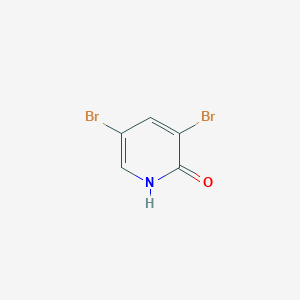

3,5-Dibromo-2-hydroxypyridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dibromo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFRODWVHSZAMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349077 | |

| Record name | 3,5-Dibromo-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13472-81-6 | |

| Record name | 3,5-Dibromo-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromo-2-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Tautomerism and Electronic Structure of 3,5 Dibromo 2 Hydroxypyridine

The chemical nature of 3,5-dibromo-2-hydroxypyridine is largely defined by the tautomeric equilibrium between its two forms: the 2-hydroxypyridine (B17775) form and the 2-pyridone form. This equilibrium is a common feature in 2-substituted pyridines and is influenced by various factors, including the solvent and the presence of other substituents on the ring.

Hydroxypyridine-Pyridone Tautomerism in 2-Substituted Pyridines

The tautomerism between 2-hydroxypyridine and 2-pyridone is a classic example of prototropic tautomerism, where a proton shifts its position between the oxygen and nitrogen atoms. In the case of 2-hydroxypyridine, the equilibrium generally favors the 2-pyridone form. This preference is attributed to the greater resonance stabilization of the pyridone structure, which possesses a cyclic amide-like character. The pyridone form benefits from a strong C=O double bond and a delocalized system of six pi-electrons, which imparts considerable aromatic character.

Quantum Chemical Investigations of Tautomeric Equilibria

Quantum chemical calculations have been instrumental in understanding the tautomeric equilibrium of 2-hydroxypyridine and its derivatives. These computational studies allow for the determination of the relative stabilities of the tautomers and the energy barrier for their interconversion.

For the parent 2-hydroxypyridine, computational studies have consistently shown that the 2-pyridone tautomer is more stable than the 2-hydroxypyridine form. The energy difference is typically in the range of a few kcal/mol, depending on the level of theory and basis set used in the calculations. These studies also indicate that the transition state for the tautomerization involves a concerted movement of the proton.

Spectroscopic Signatures for Tautomeric Form Elucidation

Spectroscopic techniques provide direct experimental evidence for the dominant tautomeric form in solution and in the solid state. Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools in this regard.

For 2-hydroxypyridines, the key spectroscopic features that distinguish the two tautomers are:

Infrared (IR) Spectroscopy: The 2-pyridone form exhibits a characteristic C=O stretching vibration in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the pyridone appears as a broad band around 3400 cm⁻¹. In contrast, the 2-hydroxypyridine form would show a sharp O-H stretching band around 3500-3600 cm⁻¹.

UV-Vis Spectroscopy: The two tautomers have distinct absorption spectra. The 2-pyridone form typically shows a strong absorption maximum at a longer wavelength (around 300 nm) compared to the 2-hydroxypyridine form (around 270 nm).

NMR Spectroscopy: The chemical shifts of the ring protons and the ¹³C signals are sensitive to the tautomeric form. For instance, the chemical shift of the carbon atom attached to the oxygen/nitrogen will be significantly different in the two forms.

Experimental studies on various 2-hydroxypyridines have consistently shown that the spectroscopic data aligns with the predominance of the 2-pyridone tautomer.

Influence of Halogen Substituents on Ring Electron Density and Reactivity

The presence of two bromine atoms at the 3 and 5 positions of the pyridine (B92270) ring has a profound impact on the electron density and reactivity of this compound. Bromine is an electronegative element and thus exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the pyridine ring towards electrophilic substitution reactions.

The two bromine atoms significantly reduce the electron density on the carbon atoms of the ring, making them less susceptible to attack by electrophiles. This deactivating effect is particularly pronounced at the positions ortho and para to the bromine atoms.

Furthermore, the electron-withdrawing nature of the bromine atoms increases the acidity of the N-H proton in the pyridone tautomer, making it more readily deprotonated. This can influence its behavior in reactions involving base catalysis.

Delocalization and Aromaticity Considerations in the Pyridine Core

The aromaticity of the pyridine ring in this compound is a complex issue influenced by both the tautomeric form and the halogen substituents. In the 2-pyridone tautomer, the ring contains a delocalized system of six π-electrons, which is a key characteristic of aromatic compounds. The nitrogen atom contributes one electron to the π-system, and the exocyclic C=O group participates in the delocalization.

Advanced Synthetic Methodologies for 3,5 Dibromo 2 Hydroxypyridine and Analogues

Regioselective Halogenation Approaches for 2-Hydroxypyridines

Regioselective halogenation is paramount in ensuring the correct placement of halogen substituents on the 2-hydroxypyridine (B17775) ring, which is essential for the desired properties of the final product. The electron-donating hydroxyl group at the C2 position activates the pyridine (B92270) ring, directing electrophilic substitution primarily to the C3 and C5 positions.

Utilization of N-Halosuccinimides (NBS) for Direct Bromination

N-Bromosuccinimide (NBS) is a widely used and effective reagent for the direct bromination of activated aromatic and heteroaromatic rings, including 2-hydroxypyridines. researchgate.netcommonorganicchemistry.com Its utility stems from its ability to provide a low, constant concentration of electrophilic bromine, which enhances selectivity compared to using elemental bromine (Br₂). masterorganicchemistry.com For activated substrates like 2-hydroxypyridine, the reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group strongly activates the positions ortho (C3) and para (C5) to it, making them susceptible to bromination. Depending on the stoichiometry of NBS used, both mono- and di-brominated products can be obtained. researchgate.net Using two equivalents of NBS typically leads to the formation of the dibrominated product, 3,5-Dibromo-2-hydroxypyridine, in high yields. researchgate.net

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The outcome of the bromination of 2-hydroxypyridines using NBS can be finely tuned by optimizing various reaction parameters. The choice of solvent, reaction temperature, and the presence of catalysts can significantly impact both the yield and the regioselectivity of the reaction.

Key factors for optimization include:

Solvent: Solvents like acetonitrile, dichloromethane, and chloroform (B151607) are commonly employed. researchgate.netnih.gov The solvent can influence the solubility of the reagents and the stability of the reaction intermediates, thereby affecting the reaction rate and product distribution.

Stoichiometry: The molar ratio of NBS to the 2-hydroxypyridine substrate is a critical determinant of the degree of bromination. One equivalent of NBS generally favors mono-bromination, while two or more equivalents are used to achieve di-bromination. researchgate.net

Temperature: These reactions are often carried out at temperatures ranging from 0 °C to room temperature to control selectivity and minimize side reactions. nih.gov

Catalysts: While often not necessary for highly activated rings, the addition of an acid catalyst can enhance the electrophilicity of the bromine and accelerate the reaction, particularly for less activated substrates. researchgate.net

The following table summarizes typical conditions for the bromination of activated pyridines.

| Substrate | Brominating Agent | Solvent | Temperature | Product(s) | Yield |

| 2-Hydroxypyridine | 2 eq. NBS | Acetonitrile | Room Temp | This compound | High |

| 2-Aminopyridine | 1 eq. NBS | Chloroform | Room Temp | 5-Bromo-2-aminopyridine | High |

| 2-Methoxypyridine | 1 eq. NBS | Acetonitrile | Room Temp | 5-Bromo-2-methoxypyridine | High |

This table is generated based on findings from studies on activated pyridines. researchgate.net

Comparison with Classical Bromination Reagents and Their Limitations

While NBS is a preferred reagent, classical brominating agents, primarily elemental bromine (Br₂), have also been used. However, Br₂ presents several limitations, making it less suitable for the selective synthesis of compounds like this compound.

| Feature | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |

| Physical State | Crystalline solid, easy to handle. manac-inc.co.jp | Corrosive, volatile liquid with high vapor pressure. masterorganicchemistry.com |

| Selectivity | Generally high regioselectivity for activated rings. researchgate.net | Often leads to mixtures of mono-, di-, and poly-brominated isomers, which are difficult to separate. google.com |

| Reaction Conditions | Mild conditions, often at room temperature without a strong acid. manac-inc.co.jp | Often requires harsh conditions, such as high temperatures or the use of oleum, and reactions can be slow. google.com |

| Byproducts | Succinimide, which is often easily removed. | Generates hydrogen bromide (HBr), which can lead to side reactions. |

The use of Br₂ often results in over-bromination and the formation of complex product mixtures, necessitating difficult purification steps. google.com In contrast, NBS provides a milder and more controlled reaction, leading to higher yields of the desired isomer. masterorganicchemistry.com

Multi-Step Synthetic Sequences from Precursor Pyridines

Multi-step synthesis provides an alternative and sometimes more controlled route to this compound and its analogues, starting from readily available pyridine precursors. These strategies often involve the use of protecting groups and classical transformations like diazotization.

Protective Group Strategies in Pyridine Derivatization

Protecting groups are essential tools in multi-step organic synthesis to temporarily mask a reactive functional group, thereby preventing it from interfering with subsequent reactions. In pyridine chemistry, both the ring nitrogen and functional groups on the ring can be protected.

For instance, in the synthesis of a substituted hydroxypyridine, an amino group on the starting material can be protected to prevent it from reacting during subsequent steps. An example is the protection of 2-amino-5-bromopyridine (B118841) by reacting it with 2,5-hexanedione (B30556) to form a less reactive pyrrole (B145914) derivative. asianpubs.orgresearchgate.net This allows other transformations, such as methoxylation, to be carried out on the pyridine ring. The protecting group is then removed later in the sequence to reveal the amino group. asianpubs.orgresearchgate.net

Similarly, the pyridine nitrogen itself can be protected, for example, as a borane (B79455) complex. This strategy can prevent the nitrogen from interfering with base-mediated reactions elsewhere in the molecule. sigmaaldrich.com The quaternization of the pyridine nitrogen with an alkyl or benzyl (B1604629) group can also be considered a form of protection that activates the ring for nucleophilic attack and can be removed later. researchgate.nettandfonline.com

Diazotization and Halogen Substitution Mechanisms

The diazotization of aminopyridines followed by a Sandmeyer-type reaction is a classic method for introducing halogens onto the pyridine ring. This process involves converting a primary amino group into a diazonium salt, which is an excellent leaving group (N₂) and can be readily displaced by a nucleophile, such as a bromide ion.

The mechanism proceeds as follows:

Diazotization: A primary aminopyridine, such as 2-aminopyridine, is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HBr). rsc.orgorganic-chemistry.org This converts the amino group (-NH₂) into a diazonium salt (-N₂⁺).

Substitution: The resulting pyridine-diazonium ion is generally unstable and can be immediately treated with a copper(I) bromide (CuBr) catalyst. acs.org The bromide ion displaces the dinitrogen gas, resulting in the formation of the corresponding bromopyridine.

This method allows for the regioselective introduction of a bromine atom at the position formerly occupied by the amino group. For example, starting from 2-amino-5-bromopyridine, one could potentially synthesize 2,5-dibromopyridine (B19318). Subsequent steps would then be required to introduce the hydroxyl group at the C2 position to yield the final product. The diazotization of 2- and 4-aminopyridines in dilute acid leads to the formation of diazonium ions that hydrolyze rapidly to the corresponding hydroxy-compounds, which is another important synthetic route. rsc.org

Halogen Exchange Reactions for Dibrominated Pyridines

Halogen exchange reactions represent a powerful strategy in organic synthesis for the functionalization of aromatic and heteroaromatic compounds, including dibrominated pyridines. These transformations allow for the conversion of a carbon-halogen bond into a different carbon-halogen bond or a carbon-metal bond, which can then be further manipulated. tomsheppard.inforsc.org This approach is particularly valuable for introducing functionality that is otherwise difficult to install directly. For dibrominated pyridines, such as this compound and its analogues, halogen exchange provides a regioselective route to novel derivatives by differentiating between the two bromine atoms. The two primary strategies employed for this purpose are bromine-lithium exchange and transition metal-catalyzed halogen exchange.

Bromine-lithium exchange is a fundamental and widely utilized organometallic reaction for creating carbon-lithium bonds from organic bromides. nih.gov The process involves treating a brominated pyridine with an organolithium reagent, typically at very low temperatures, to replace a bromine atom with a lithium atom. researchgate.net The resulting lithiated pyridine is a potent nucleophile and can be reacted with a variety of electrophiles to introduce new functional groups.

The reaction's success, particularly its regioselectivity in polyhalogenated systems, is highly dependent on the reaction conditions, including the choice of organolithium reagent, solvent, and temperature. researchgate.netresearchgate.net For dibrominated pyridines, the electronic and steric environment of each bromine atom influences its reactivity.

Key Research Findings:

Reagents and Conditions: The most common reagent for bromine-lithium exchange is n-butyllithium (n-BuLi). researchgate.net To ensure the stability of the highly reactive lithiated intermediate and prevent undesired side reactions, the exchange is typically performed under cryogenic conditions, often between -78 °C and -100 °C. researchgate.netnih.gov

Regioselectivity: In substrates like 2,5-dibromopyridine, the position of the lithium exchange can be controlled. Using n-BuLi in a coordinating solvent like tetrahydrofuran (B95107) (THF) at -100 °C selectively monolithiates the C-5 position. researchgate.net Achieving lithiation at the C-2 position is more challenging due to the instability of the resulting 2-lithio-5-bromopyridine, which can isomerize. However, using a non-coordinating solvent like toluene (B28343) at -78 °C can favor the C-2 lithiation. researchgate.net

Non-cryogenic Methods: More recent research has focused on developing methods that avoid extremely low temperatures. The use of (trimethylsilyl)methyllithium (B167594) (TMSCH₂Li) has been shown to efficiently perform bromine-lithium exchange on bromopyridines at 0 °C. researchgate.net Another approach involves a combination of reagents, such as isopropylmagnesium chloride (i-PrMgCl) followed by n-BuLi, which can facilitate the exchange on substrates with acidic protons at non-cryogenic temperatures. nih.gov

Below is a data table summarizing the regioselective bromine-lithium exchange in 2,5-dibromopyridine under various conditions.

| Reagent(s) | Solvent | Temperature (°C) | Position of Lithiation | Reference |

| n-BuLi | THF | -78 to -100 | C-5 | researchgate.net |

| n-BuLi | Toluene | -50 to -78 | C-2 | researchgate.net |

| TMSCH₂Li-LiDMAE | Toluene | 0 | C-2 | researchgate.net |

| i-PrMgCl, then n-BuLi | THF | -20 to 0 | Selective exchange possible | nih.gov |

Transition metal catalysis offers an alternative and complementary method for halogen exchange in aryl and heteroaryl halides, often referred to as an "aromatic Finkelstein reaction". mdma.chnih.gov This approach avoids the use of highly basic organolithium reagents and can be performed under milder conditions. The most common catalysts are based on copper, nickel, or palladium, which facilitate the exchange of a bromide for another halide, such as iodide or chloride. rsc.orgsemanticscholar.org

The general mechanism for these reactions typically involves an oxidative addition of the aryl halide to the low-valent metal catalyst, followed by ligand exchange with the new halide source, and finally, reductive elimination of the product to regenerate the catalyst. tomsheppard.infonih.gov

Key Research Findings:

Copper-Catalyzed Systems: Copper(I) iodide (CuI) is a widely used catalyst for converting aryl bromides to aryl iodides. mdma.ch The efficiency of these reactions is significantly enhanced by the addition of diamine ligands. For instance, a catalyst system of CuI with an N,N'-dimethylethylenediamine ligand in dioxane at 110 °C can achieve nearly complete conversion of aryl bromides to the corresponding iodides using sodium iodide (NaI) as the iodide source. mdma.ch This method is tolerant of various functional groups and has been applied to heteroaryl bromides.

Nickel-Catalyzed Systems: Nickel catalysts can also be employed for halogen exchange. However, these systems can sometimes lead to the formation of biaryl side products and may require stoichiometric amounts of the nickel reagent. mdma.ch

Palladium-Catalyzed Systems: Palladium-catalyzed methods have also been developed, providing convenient access to a variety of aryl and heteroaryl halides from triflates or other halides. semanticscholar.org

Scope and Application: A key advantage of metal-catalyzed halogen exchange is its broad applicability. It allows for the synthesis of aryl iodides, which are often more reactive in subsequent cross-coupling reactions (e.g., Suzuki, Heck, Stille) than the starting aryl bromides. mdma.ch A patent describes the synthesis of 3,5-dibromo-4-iodopyridine (B1430625) via a halogen exchange reaction, highlighting the industrial relevance of this transformation. google.com

The following table summarizes representative conditions for copper-catalyzed halogen exchange of aryl bromides.

| Catalyst | Ligand | Halide Source | Solvent | Temperature (°C) | Product | Reference |

| CuI (5 mol%) | N,N'-Dimethylethylenediamine (10 mol%) | NaI (2 equiv.) | Dioxane | 110 | Aryl Iodide | mdma.ch |

| CuI (5 mol%) | N,N'-Dimethyl-1,2-cyclohexanediamine (10 mol%) | NaI (2 equiv.) | Dioxane | 110 | Aryl Iodide | mdma.ch |

| CuI (5 mol%) | 1,3-Diaminopropane (10 mol%) | NaI (2 equiv.) | n-Pentanol | 130 | Aryl Iodide | mdma.ch |

Mechanistic Investigations and Reaction Pathways of 3,5 Dibromo 2 Hydroxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridine rings, particularly those bearing good leaving groups like halogens. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the ring. The pyridine nitrogen atom inherently makes the ring electron-deficient, facilitating nucleophilic attack, especially at the ortho (C2/C6) and para (C4) positions where the negative charge of the intermediate can be delocalized onto the nitrogen atom.

In SNAr reactions, the nature of the leaving group is crucial. The typical reactivity order for halogens in activated aryl systems, known as the "element effect," is F > Cl ≈ Br > I. This order is primarily dictated by the electronegativity of the halogen, which influences the stability of the Meisenheimer intermediate. The highly electronegative fluorine atom strongly stabilizes the negative charge in the intermediate through its inductive effect, making the carbon atom it is attached to more electrophilic and thus accelerating the initial nucleophilic attack, which is often the rate-determining step.

While fluorine is the most reactive leaving group, bromine atoms are also effective and commonly displaced in SNAr reactions. For pyridinium (B92312) compounds, studies have shown that the leaving group order can vary, but chloro, bromo, and iodo substituents often exhibit similar reactivity. In the context of 3,5-Dibromo-2-hydroxypyridine, both bromine atoms at the C3 and C5 positions are potential leaving groups for substitution reactions.

The 2-hydroxyl group plays a pivotal role in the SNAr reactivity of the pyridine ring. It exists in a tautomeric equilibrium with its 2-pyridone form. This equilibrium significantly alters the electronic properties of the molecule. The pyridone tautomer can influence the reaction by modifying the aromatic character and electron distribution of the ring.

Furthermore, under basic conditions, the hydroxyl group can be deprotonated to form a pyridinolate anion. This negative charge enhances the electron-donating character of the substituent, which can affect the regioselectivity of nucleophilic attack. While electron-withdrawing groups are typically required to activate a ring for SNAr, the pyridine nitrogen itself provides this activation. The presence and tautomeric state of the 2-hydroxy/pyridone group, combined with the electronic influence of the bromine atoms, dictate the ultimate kinetic and regioselective outcome of the substitution. For instance, in related systems, the substitution pattern is highly dependent on the nucleophile and reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize halogenated pyridines. These reactions, often catalyzed by palladium complexes, allow for the selective formation of bonds at positions that might be inaccessible through classical SNAr reactions.

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed cross-coupling reactions. It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. This methodology is highly valued for its functional group tolerance, the commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts. For substrates like this compound, Suzuki-Miyaura coupling offers a direct route to biaryl and other complex structures.

A key challenge and opportunity in the cross-coupling of dihalogenated pyridines is achieving regioselectivity—that is, selectively functionalizing one halogenated position over the other. In this compound, the C3 and C5 positions are electronically and sterically distinct, allowing for potential regioselective functionalization.

The selectivity of the reaction can be controlled by several factors, including the choice of palladium catalyst, ligands, base, and solvent. For example, in the Suzuki-Miyaura coupling of 4,5-dibromo-2-methylpyridazin-3(2H)-one, a related heterocyclic system, oxidative addition of the palladium(0) catalyst was found to occur preferentially at the C5 position. In other dihalopyridine systems, steric hindrance often directs the reaction to the less crowded position. The electronic nature of the positions also plays a role; the C5-Br bond may have different reactivity compared to the C3-Br bond due to proximity to the nitrogen and the 2-hydroxy/pyridone group. By carefully tuning the reaction conditions, it is possible to achieve either monosubstitution at a specific site or exhaustive disubstitution.

| Position | Factors Favoring Functionalization | Research Findings Summary |

| C5 | In some heterocyclic systems, the position analogous to C5 shows higher reactivity towards the initial oxidative addition of the palladium catalyst. | DFT modeling studies on related dibromo-pyridazinones suggest a preference for initial palladation at the C5 position. |

| C3 | The C3 position is generally less sterically hindered than positions adjacent to the nitrogen (like C6) or other substituents. | Selective functionalization at C3 has been achieved in various pyridine systems, often by leveraging electronic effects or specific catalytic systems. |

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition : A palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming an arylpalladium(II) complex. This is often the rate-determining and selectivity-determining step in polyhalogenated substrates.

Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center. The base plays a crucial role by activating the boronic acid, typically by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This boronate then reacts with the arylpalladium(II) complex, displacing the halide and forming a diarylpalladium(II) intermediate. The precise mechanism of this transfer has been the subject of extensive study.

Reductive Elimination : This is the final, bond-forming step. The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond of the product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. Kinetic studies have shown this step to be first-order and intramolecular.

Copper-Catalyzed C-N and C-C Bond Formations

Copper-catalyzed cross-coupling reactions are fundamental for constructing carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, offering an economical and effective alternative to palladium-catalyzed systems. In the context of substituted hydroxypyridines, these methods are particularly valuable. Research has demonstrated the efficacy of copper-catalyzed amination at the electron-rich C-5 position of 2-hydroxy-5-halopyridine substrates. rsc.orgresearchgate.net This selectivity is a key feature, allowing for precise functionalization of the pyridine ring.

The reaction mechanism, while not fully elucidated for this compound itself, is understood to follow a general pathway for related substrates. The process is believed to involve the coordination of the amine and the halopyridine to the copper catalyst, followed by oxidative addition, and culminating in reductive elimination to form the C-N bond and regenerate the catalyst. A significant advantage of this methodology is its compatibility with unprotected functional groups, such as the hydroxyl and amino groups on the pyridine ring, which eliminates the need for additional protection and deprotection steps. researchgate.net

Studies on 2-hydroxy-5-iodopyridine (B80090) have shown that using a CuI catalyst with ethylene (B1197577) glycol as a ligand in solvents like t-butanol or 2-propanol at 110°C leads to high yields of the aminated product. researchgate.net The choice of ligand, such as a 1,2-diol, is crucial for the reaction's efficiency. rsc.orgresearchgate.net These conditions have proven effective for coupling with a variety of amines, including cyclic amines and amides. researchgate.net While direct C-C bond formation using this compound is less specifically detailed in the provided context, copper catalysts are known to facilitate oxidative coupling of arylboronic acids to form C-C bonds, suggesting potential pathways for similar transformations. epa.gov

Table 1: Representative Conditions for Copper-Catalyzed C-N Coupling of Halopyridines

| Substrate | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2-hydroxy-5-iodopyridine | CuI | Ethylene glycol | t-butanol | 110 | 87 |

| 2-amino-5-bromopyridine (B118841) | CuI | Ethylene glycol | 2-propanol | 110 | 92 |

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction is a powerful tool for forming C-C bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgthermofisher.com This reaction is noted for its high functional group tolerance, reactivity, and stereoselectivity. thermofisher.comjk-sci.com For a substrate like this compound, the two bromine atoms serve as reactive sites for coupling.

The catalytic cycle of a Negishi reaction generally involves three key steps:

Oxidative Addition : The low-valent palladium or nickel catalyst reacts with the aryl bromide (this compound), inserting into the carbon-bromine bond. This forms a Pd(II) or Ni(II) intermediate.

Transmetalation : The organozinc reagent transfers its organic group to the metal center, displacing the halide.

Reductive Elimination : The two organic groups on the metal center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) or Ni(0) catalyst. jk-sci.com

Palladium catalysts are often preferred for their higher yields and broader functional group tolerance. wikipedia.org However, nickel catalysts are also effective, particularly for coupling aryl chlorides. organic-chemistry.org The versatility of the Negishi coupling allows for the connection of sp², sp³, and sp hybridized carbon atoms, making it highly valuable in the synthesis of complex molecules. wikipedia.org The presence of the hydroxyl group on the pyridine ring is generally well-tolerated, a significant advantage of this coupling method. thermofisher.com

Table 2: Key Components of the Negishi Cross-Coupling Reaction

| Component | Role | Examples |

|---|---|---|

| Substrate | Provides the electrophilic carbon | This compound (Aryl Bromide) |

| Organometallic Reagent | Provides the nucleophilic carbon | Arylzinc halides, Alkylzinc halides |

| Catalyst | Facilitates the coupling cycle | Pd(PPh₃)₄, Ni(acac)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes and activates the catalyst | PPh₃, PCyp₃, dppe |

Photochemical Transformations and Valence Isomerization

Photochemical reactions provide unique pathways for the transformation of aromatic heterocycles like pyridine. The irradiation of pyridine derivatives can lead to valence isomerization, forming highly strained, non-aromatic intermediates such as Dewar pyridines and azaprefulvenes. researchgate.net These intermediates can then rearrange to yield substituted pyridine products, effectively transposing the ring atoms. researchgate.net

For pyridine N-oxides, a related photochemical pathway offers a powerful method for the selective functionalization of the pyridine ring, particularly for C-3 hydroxylation. acs.orgnih.gov While not directly involving this compound as a starting material, this mechanism is highly relevant to the synthesis of hydroxypyridine isomers. The proposed mechanism proceeds as follows:

UV irradiation of a pyridine N-oxide prompts the formation of a transient oxaziridine (B8769555) intermediate. nih.gov

This intermediate undergoes further light-induced cleavage of the N-O bond, generating a diradical.

Radical recombination leads to a highly strained, dearomatized epoxide, which can rearrange into a 1,3-oxazepine intermediate. nih.gov

Hydrolysis of this intermediate ultimately yields the 3-hydroxypyridine (B118123) product. nih.gov

This metal-free process is valued for its operational simplicity and compatibility with a wide range of functional groups, making it a valuable tool for the late-stage functionalization of complex molecules. acs.orgnih.gov

Electrophilic Aromatic Substitution Patterns in Brominated Hydroxypyridines

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The regioselectivity of EAS on a substituted ring like this compound is governed by the electronic effects of the existing substituents.

The substituents on the ring have the following effects:

Hydroxyl (-OH) Group : As a strong activating group, the -OH group donates electron density to the ring through resonance (a π-donor effect). makingmolecules.comnih.gov This effect is stronger than its electron-withdrawing inductive effect. It strongly directs incoming electrophiles to the ortho and para positions. In 2-hydroxypyridine (B17775), this would activate the C-3 and C-5 positions.

Bromine (-Br) Atoms : Halogens are deactivating groups due to their strong inductive electron withdrawal. However, they are also ortho-, para-directing because their lone pairs can donate electron density through resonance to stabilize the cationic Wheland intermediate formed during the reaction. lumenlearning.comlibretexts.org

In this compound, the positions are already substituted as follows: C-2 (OH), C-3 (Br), and C-5 (Br). The remaining open positions for substitution are C-4 and C-6. The powerful activating and directing effect of the hydroxyl group at C-2 would strongly favor substitution at the available ortho (C-3, already brominated) and para (C-5, already brominated) positions. The deactivating nature of the two bromine atoms further reduces the ring's reactivity. Therefore, any further electrophilic substitution would be difficult and would likely be directed to the C-4 and C-6 positions, influenced by the complex interplay of the existing substituents.

Hydride Transfer and Dehydrogenation Mechanisms with Related Ligands

Hydride transfer is a critical step in many catalytic reactions, including hydrogenation and dehydrogenation. digitellinc.comdigitellinc.com While this compound itself is not typically a ligand in these processes, pyridine-based pincer ligands are extensively studied for their ability to facilitate such transformations. These ligands can coordinate to a metal center and actively participate in the reaction mechanism through a phenomenon known as "ligand-centered reactivity."

Derivatization and Functionalization Strategies

Introduction of Carbon-Based Moieties

The introduction of carbon-based substituents onto the 3,5-dibromo-2-hydroxypyridine core is a fundamental strategy for creating new carbon-carbon bonds and elaborating the molecular framework. This is commonly achieved through transition metal-catalyzed cross-coupling reactions or by the generation of organometallic intermediates.

The bromine atoms at the C3 and C5 positions of the 2-pyridone scaffold are amenable to substitution via cross-coupling reactions. Protecting the hydroxyl/amino group is often a necessary first step to control regioselectivity and prevent side reactions.

Protecting group-controlled regioselective functionalization has been demonstrated as a powerful tool for the synthesis of unsymmetrical 3,5-disubstituted 2-pyridones. researchgate.netresearchgate.net For instance, the use of a bulky di-tert-butyl(isobutyl)silyl (BIBS) protecting group on the oxygen atom of 3,5-dibromo-2-pyridone directs Suzuki-Miyaura cross-coupling reactions to the C5 position with high selectivity. researchgate.net This selectivity is attributed to the steric hindrance imposed by the large silyl (B83357) group, which makes the C3 bromine atom less accessible to the palladium catalyst.

Conversely, employing a p-toluenesulfonyl (Ts) group to protect the nitrogen atom of the 2-pyridone tautomer facilitates regioselective halogen-lithium exchange at the C3 position. researchgate.net This approach allows for the introduction of various carbon-based electrophiles at this position. The resulting organolithium species can be trapped with a range of electrophiles to introduce formyl, acyl, silyl, and cyano groups. researchgate.net Furthermore, the generated organolithium intermediate can be converted to an organozinc reagent, which can then participate in Negishi cross-coupling reactions. researchgate.net

The following tables summarize the research findings for these regioselective functionalizations.

Table 1: Regioselective C5 Arylation of 3,5-Dibromo-2-(BIBS-oxy)pyridine via Suzuki-Miyaura Coupling researchgate.net

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 5-Phenyl-3-bromo-2-(BIBS-oxy)pyridine | 91 |

| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-3-bromo-2-(BIBS-oxy)pyridine | 95 |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | 5-(4-(Trifluoromethyl)phenyl)-3-bromo-2-(BIBS-oxy)pyridine | 88 |

Reaction Conditions: 3,5-dibromo-2-(BIBS-oxy)pyridine, arylboronic acid, Pd(PPh₃)₄, K₂CO₃, toluene (B28343)/EtOH/H₂O, 80 °C.

Table 2: Regioselective C3 Functionalization of 1-Tosyl-3,5-dibromo-2-pyridone via Halogen-Lithium Exchange researchgate.net

| Entry | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 1 | N,N-Dimethylformamide (DMF) | 1-Tosyl-3-formyl-5-bromo-2-pyridone | 95 |

| 2 | N-Methoxy-N-methylbenzamide | 1-Tosyl-3-benzoyl-5-bromo-2-pyridone | 85 |

| 3 | Benzaldehyde | 1-Tosyl-3-(hydroxy(phenyl)methyl)-5-bromo-2-pyridone | 81 |

Reaction Conditions: 1-Tosyl-3,5-dibromo-2-pyridone, n-BuLi, THF, -78 °C, then addition of electrophile.

Carbonylative functionalization introduces a carbonyl group (C=O) into the molecule, typically through the use of carbon monoxide (CO) in a transition metal-catalyzed reaction. This strategy allows for the synthesis of ketones, amides, and esters from aryl halides. While specific examples for the direct carbonylative functionalization of this compound are not extensively detailed in the reviewed literature, the principles of palladium-catalyzed carbonylative coupling of bromopyridines are well-established. acsgcipr.orgnih.gov These reactions generally involve the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by CO insertion and subsequent reaction with a nucleophile. This methodology could foreseeably be applied to this compound (with appropriate protection) to synthesize a variety of carbonyl-containing derivatives.

Introduction of Heteroatom-Based Moieties

The incorporation of nitrogen, oxygen, and sulfur atoms into the this compound framework is a common strategy to modify the electronic and steric properties of the molecule, often leading to compounds with interesting biological activities.

The introduction of amino groups can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. acsgcipr.orgwikipedia.orgjk-sci.comlibretexts.org This reaction provides a powerful method for the formation of C-N bonds. Research on the functionalization of 3,5-dibromo-2-pyridones has demonstrated the feasibility of C-N bond formation at the C5 position after initial C3 functionalization. For example, a 3-formyl-5-bromo-2-pyridone derivative can undergo a palladium-catalyzed amination reaction with morpholine (B109124) to yield the corresponding 5-morpholinyl product in good yield. researchgate.net

Another classical method for forming aryl-amine bonds is the Ullmann condensation, which typically uses a copper catalyst. wikipedia.org This method could also be a viable, albeit often harsher, alternative for the amination of this compound.

Table 3: C5-Amination of a Functionalized 2-Pyridone Derivative researchgate.net

| Amine | Catalyst System | Product | Yield (%) |

|---|

Reaction Conditions: 1-Tosyl-3-formyl-5-bromo-2-pyridone, amine, catalyst, base, toluene, 100 °C.

The introduction of alkoxy (O-R) and thio (S-R) groups can be accomplished through nucleophilic substitution reactions, often catalyzed by transition metals. The Williamson ether synthesis is a fundamental method for forming ethers, involving the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comyoutube.combyjus.comwikipedia.orgchem-station.com In the context of this compound, the inverse reaction, where the pyridinol acts as the nucleophile (after deprotonation) or, more commonly, a nucleophilic aromatic substitution on the brominated positions, can be envisioned. Copper-catalyzed Ullmann-type reactions are also effective for the formation of aryl ethers and thioethers. wikipedia.org

While specific, detailed examples of alkoxylation and thiolation starting directly from this compound are not prominently featured in the primary sources reviewed, the general reactivity of bromopyridines in such transformations is well-documented. For instance, the reaction of 3,5-dibromopyridine (B18299) with sodium methoxide (B1231860) can lead to the formation of 3-bromo-5-methoxypyridine, demonstrating the feasibility of nucleophilic aromatic substitution on this ring system. chemicalbook.com It is reasonable to infer that similar strategies, with appropriate optimization, could be applied to the this compound scaffold.

Site-Selective C-H Functionalization Approaches

Direct C-H functionalization is a powerful and atom-economical strategy for derivatizing heterocyclic compounds, as it avoids the need for pre-functionalized starting materials. rsc.org For 2-pyridone systems, C-H activation can be directed to various positions on the ring depending on the catalyst and any directing groups present on the substrate. masterorganicchemistry.comchem-station.com

Research has shown that the functionalization of 2-pyridones can be directed to the C3, C5, and C6 positions. rsc.org The C6 position of N-heteroaryl-substituted 2-pyridones, for instance, can be selectively functionalized due to the directing effect of the N-pyridyl group. mdpi.com While the reviewed literature does not provide specific examples of direct C-H functionalization on the this compound core itself, the established principles of C-H activation on the 2-pyridone scaffold suggest that this is a viable, albeit challenging, avenue for derivatization. The presence of the two bromine atoms would likely influence the reactivity and regioselectivity of any potential C-H activation at the remaining C4 or C6 positions. Further research would be needed to explore the feasibility and outcomes of such transformations.

Directing Group-Assisted Functionalization

Directing group (DG) strategies are a powerful tool for achieving high regioselectivity in C-H functionalization by positioning a metal catalyst in proximity to a specific C-H bond. rsc.org For 2-pyridone systems, the endocyclic nitrogen or the exocyclic oxygen can act as coordinating atoms for a directing group, guiding functionalization to otherwise inaccessible positions.

While specific examples employing this compound in directing group-assisted C-H functionalization are not prominently reported, studies on the general 2-pyridone core illustrate the potential of this approach. The nitrogen atom of the pyridine (B92270) ring is a well-established coordinating site for transition metals, often directing functionalization to the C6 position. slideshare.net For instance, N-aryl-2-pyridones can undergo ortho-C-H functionalization on the N-aryl substituent, guided by the pyridone's carbonyl oxygen. Similarly, attaching a removable directing group to the nitrogen atom can facilitate selective C-H activation at the C3 or C5 positions, though the existing bromine substituents on the target molecule would likely direct chemistry towards the remaining C-H bonds or participate in cross-coupling reactions.

A significant challenge in heterocycle chemistry is that the coordinating heteroatom (nitrogen in pyridine) can sometimes act as a catalyst poison. nih.gov However, innovative catalytic systems have been developed to bypass this limitation, for example, by using an N-alkoxy amide as a directing group which can override the directing effect of a pyridyl nitrogen. nih.gov

Table 1: Illustrative Directing Group Strategies for Pyridone Scaffolds (Note: The following data is based on general 2-pyridone systems, as specific data for this compound is not available in the cited literature.)

| Directing Group Strategy | Catalyst | Functionalization | Position | Reference Class |

| N-Pyrimidyl | Rh(III) | Alkenylation | C6 | 2-Pyridones |

| N-Aryl | Pd(II) | Arylation (on aryl ring) | Ortho to N | N-Aryl-2-pyridones |

| N-Alkoxy Amide | Pd(0)/Pd(II) | Olefination | Ortho to DG | Benzamides |

Radical and Organometallic Catalysis for C-H Activation

The direct activation of carbon-hydrogen (C-H) bonds using organometallic catalysts or radical intermediates offers an atom-economical approach to molecular derivatization, avoiding the need for pre-functionalization.

Organometallic Catalysis: Transition metal catalysis, particularly with palladium (Pd) and rhodium (Rh), is a key method for C-H activation. nih.gov For the 2-pyridone scaffold, research has demonstrated that site-selectivity can be controlled by the choice of catalyst and reaction conditions. nih.gov Ruthenium(II) catalyzed C-H bond arylation of 2-phenylpyridine, for instance, is significantly enhanced by 2-hydroxypyridine-based ligands, which facilitate the C-H activation step. nih.gov This suggests that the 2-hydroxypyridine (B17775) moiety itself can play an active role in the catalytic cycle.

Given the electronic properties of the this compound ring, it is a plausible substrate for such transformations. The remaining C-H bonds at the C4 and C6 positions would be the primary targets for functionalization, with selectivity potentially influenced by steric hindrance from the adjacent bromine atoms and the directing influence of the pyridone oxygen and nitrogen.

Radical Functionalization: Radical-mediated pathways provide reactivity patterns complementary to ionic or organometallic methods. Recent advances have enabled the regioselective meta-C-H functionalization of pyridines through a dearomatization-rearomatization process, allowing for the introduction of various functional groups including trifluoromethyl, halogen, and nitro moieties. nih.govresearchgate.net This strategy overcomes the inherent electronic preference of the pyridine ring for functionalization at the ortho and para positions. While this specific protocol has not been reported for this compound, its success with a wide range of other pyridine derivatives suggests its potential applicability. nih.gov

Table 2: Examples of Catalytic C-H Activation on Pyridine/Pyridone Cores (Note: This table presents general examples for related structures due to a lack of specific data for this compound.)

| Reaction Type | Catalyst System | Substrate Class | Functional Group Introduced | Reference |

| C-H Arylation | Ru(II) with 2-hydroxypyridine ligand | 2-Phenylpyridines | Aryl | nih.gov |

| meta-C-H Trifluoromethylation | Redox-neutral dearomatization | General Pyridines | -CF₃ | nih.govresearchgate.net |

| meta-C-H Halogenation | Redox-neutral dearomatization | General Pyridines | -Cl, -Br, -I | nih.govresearchgate.net |

Multicomponent Reactions Incorporating this compound Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.gov MCRs are prized for their operational simplicity, atom economy, and ability to rapidly generate molecular complexity.

The 2-pyridone motif is a common feature in products synthesized via MCRs, often leading to bioactive heterocyclic systems. nih.gov These reactions frequently involve the condensation of aldehydes, active methylene (B1212753) compounds, and an amine source to construct the pyridone ring.

While the direct use of this compound as a building block in MCRs is not well-documented, its structural features suggest potential applications. For example, it could theoretically serve as a precursor to a more complex reactant or be used in reactions that functionalize the existing ring. More commonly, MCRs are employed to construct substituted pyridone rings from acyclic precursors. For instance, a three-component reaction of an aldehyde, malononitrile, and a 4-hydroxy-2-pyridone can lead to the synthesis of pyrano[3,2-c]pyridones. nih.gov Such strategies could potentially be adapted to synthesize analogues of this compound with diverse substitutions at other positions. The synthesis of fused pyridine systems, such as furo-pyridines and pyrrolo-pyridines, often relies on cyclization reactions of pre-functionalized pyridines, a strategy that could be applied to derivatives of this compound. ias.ac.in

Due to the lack of specific examples in the surveyed literature of multicomponent reactions incorporating this compound as a starting material, a data table for this section cannot be provided.

Advanced Spectroscopic Characterization Techniques and Interpretations

Vibrational Spectroscopy (FT-IR, FT-Raman) in Structural Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful, non-destructive tool for probing the molecular structure of 3,5-Dibromo-2-hydroxypyridine. These methods measure the vibrational frequencies of bonds within the molecule, which are highly sensitive to the chemical environment, bonding, and molecular symmetry. researchgate.netnih.govsurfacesciencewestern.com The resulting spectra provide a unique molecular fingerprint, allowing for the identification of functional groups and the elucidation of structural details. nih.govnih.govresearchgate.net For substituted pyridines, characteristic vibrations of the pyridine (B92270) ring, as well as those from the hydroxyl and bromo substituents, are of primary interest. acs.orgcdnsciencepub.compw.edu.pl

Table 1: General Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| O-H Stretch | -OH (enol form) | 3500-3300 | Broad if involved in hydrogen bonding. |

| N-H Stretch | -NH (keto form) | 3400-3200 | Broad if involved in hydrogen bonding. |

| C-H Stretch | Aromatic Ring | 3100-3000 | Typically sharp bands. |

| C=O Stretch | C=O (keto form) | 1700-1640 | Strong intensity in IR, characteristic of the pyridone form. |

| C=C, C=N Stretch | Aromatic Ring | 1620-1430 | Multiple bands indicating the pyridine ring structure. |

| O-H Bend | -OH (enol form) | 1440-1395 | In-plane bending. |

| N-H Bend | -NH (keto form) | 1650-1580 | Often overlaps with ring stretching modes. |

| C-O Stretch | C-O (enol form) | 1260-1180 | Strong intensity in IR. |

Note: These are generalized frequency ranges and can vary based on the specific molecular environment, physical state, and intermolecular interactions.

This compound can exist in two tautomeric forms: the enol form (this compound) and the keto form (3,5-dibromo-1H-pyridin-2-one). This tautomerism is a fundamental characteristic of 2-hydroxypyridines. rsc.orgresearchgate.netacs.org Vibrational spectroscopy is exceptionally well-suited to distinguish between these two isomers. york.ac.uk

The most definitive spectral feature for identifying the keto (pyridinone) tautomer is the presence of a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the 1650-1700 cm⁻¹ region. wikipedia.org Conversely, the enol (hydroxypyridine) form is characterized by the absence of this C=O band and the presence of bands related to the hydroxyl group, namely the O-H stretching vibration (around 3400 cm⁻¹) and the C-O stretching vibration (around 1200 cm⁻¹). nih.gov The predominant tautomer can be determined by the relative intensities of these characteristic bands. In the solid state, 2-hydroxypyridine (B17775) derivatives predominantly exist in the hydrogen-bonded dimeric pyridone form. wikipedia.org

Table 2: Key Vibrational Frequencies for Tautomer Identification

| Tautomeric Form | Key Functional Group | Characteristic Frequency (cm⁻¹) | Spectral Feature |

|---|---|---|---|

| 3,5-dibromo-1H-pyridin-2-one (Keto) | Carbonyl (C=O) | ~1660 | Strong, sharp absorption in IR. |

| 3,5-dibromo-1H-pyridin-2-one (Keto) | Amine (N-H) | ~3300 | Broad absorption if hydrogen-bonded. |

| This compound (Enol) | Hydroxyl (O-H) | ~3400 | Broad absorption if hydrogen-bonded. |

Intermolecular hydrogen bonding plays a crucial role in the solid-state structure of hydroxypyridines, often leading to the formation of stable dimers or helical structures. wikipedia.orgnih.gov These interactions have a distinct and observable effect on the vibrational spectra. jchemrev.comkarazin.ua

The most significant indicator of hydrogen bonding is the change in the O-H (enol form) or N-H (keto form) stretching bands. semanticscholar.org In a non-hydrogen-bonded (e.g., gas phase or dilute non-polar solution) molecule, the O-H or N-H stretch appears as a relatively sharp band at a higher frequency. When involved in hydrogen bonding, this bond is weakened and elongated, causing the corresponding stretching vibration to shift to a lower frequency (a "red shift") and become significantly broader and more intense. nih.gov For 2-pyridone systems, the formation of cyclic dimers through N-H···O=C hydrogen bonds is a classic example that can be readily confirmed by observing these characteristic spectral changes. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides precise information about the molecular connectivity and chemical environment of each atom. researchgate.netnd.edu

The ¹H NMR spectrum of this compound is expected to be relatively simple, providing clear information about the protons on the pyridine ring. chemicalbook.com The spectrum should display two signals in the aromatic region, corresponding to the two remaining ring protons, H-4 and H-6.

Due to the electron-withdrawing effects of the bromine atoms and the influence of the oxygen/nitrogen heteroatom, these protons will be deshielded and resonate at a downfield chemical shift. The proton at the 6-position is typically downfield relative to the proton at the 4-position. These two protons are adjacent (ortho-coupling) and will split each other's signals into doublets, with a typical coupling constant (³JHH) of approximately 2-3 Hz. Additionally, a broad signal corresponding to the labile proton (O-H or N-H) is expected, which would typically disappear upon shaking the sample with D₂O. nd.edu

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 7.5 - 7.8 | Doublet (d) | ~2.5 |

| H-6 | 7.9 - 8.2 | Doublet (d) | ~2.5 |

Note: Predicted values are based on data for similar halogenated hydroxypyridines and may vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. For this compound, five distinct signals are expected, one for each carbon atom in the pyridine ring. rsc.org

The chemical shifts are heavily influenced by the substituents. The carbon atom bonded to the electronegative oxygen (C-2) will be significantly deshielded and appear furthest downfield. The carbons bonded to the bromine atoms (C-3 and C-5) will also have their resonances shifted, though the "heavy atom effect" of bromine can sometimes lead to complex or counterintuitive shifts. The remaining carbons (C-4 and C-6) will appear at chemical shifts typical for substituted pyridine rings. researchgate.net

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 155 - 165 |

| C-3 | 105 - 115 |

| C-4 | 140 - 148 |

| C-5 | 110 - 120 |

Note: Predicted values are based on general data for substituted pyridones/hydroxypyridines and serve as an estimation.

While the 1D NMR spectra provide substantial information, two-dimensional (2D) NMR experiments are often employed for definitive and unambiguous assignment of all proton and carbon signals, especially in more complex molecules. nd.edu For this compound, several 2D techniques would be valuable:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations. A cross-peak between the signals for H-4 and H-6 would definitively confirm their ortho relationship (three-bond coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks between the H-4 signal and the C-4 signal, and between the H-6 signal and the C-6 signal, allowing for the direct assignment of these carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary (non-protonated) carbons. For example, the H-4 proton would show correlations to C-2, C-3, C-5, and C-6, while the H-6 proton would show correlations to C-2, C-4, and C-5. These correlation patterns would allow for the unequivocal assignment of all carbons in the ring.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry of this compound provides critical information regarding its molecular weight and fragmentation patterns under ionization. The molecular formula of this compound is C₅H₃Br₂NO, with a molecular weight of approximately 252.89 g/mol . cymitquimica.com

Due to the presence of two bromine atoms, the molecular ion peak in the mass spectrum is expected to exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. Consequently, the molecular ion will appear as a cluster of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. researchgate.net This isotopic signature is a definitive indicator of a dibrominated compound.

While a detailed fragmentation analysis from specific experimental data is not available in the provided search results, general principles of mass spectrometry suggest that fragmentation would likely involve the loss of the hydroxyl group, bromine atoms, or cleavage of the pyridine ring. The stability of the pyridine ring might lead to fragments where the ring structure is preserved. libretexts.orgsapub.org

Table 1: Predicted Mass Spectrometry Data for this compound

| Feature | Description |

| Molecular Formula | C₅H₃Br₂NO |

| Molecular Weight | ~252.89 g/mol |

| Molecular Ion (M⁺) | A cluster of peaks due to bromine isotopes (⁷⁹Br, ⁸¹Br). |

| Isotopic Pattern | Expected M, M+2, M+4 peaks with an approximate 1:2:1 intensity ratio. |

| Potential Fragments | Loss of Br, HBr, CO, and other fragments resulting from ring cleavage. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org The absorption wavelengths provide information about the electronic structure, particularly the conjugated π systems within the molecule.

For pyridine and its derivatives, the UV-Vis spectrum typically displays absorptions arising from π → π* and n → π* electronic transitions. researchgate.net The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are of lower intensity and appear at longer wavelengths. libretexts.orguzh.ch

The presence of the hydroxyl group and two bromine atoms as substituents on the pyridine ring will influence the energy of these transitions and thus the absorption maxima (λ_max). Halogen and hydroxyl groups can act as auxochromes, causing a shift in the absorption bands, typically to longer wavelengths (a bathochromic or red shift), and may also affect the intensity of the absorption. lumenlearning.com A thesis on substituted hydroxypyridines indicates that the spectra of compounds like 3,5-dibromo-2-methoxypyridine (B79366) are analyzed to understand the electronic environment. anu.edu.au

Table 2: Expected UV-Vis Spectroscopic Data for this compound

| Type of Transition | Description | Expected Wavelength Region |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital within the pyridine ring. | Shorter wavelength, higher energy absorption. |

| n → π | Excitation of a non-bonding electron (from N or O) to a π antibonding orbital. | Longer wavelength, lower energy absorption. |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine its crystal system, space group, and the exact coordinates of each atom. wordpress.com This provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net

While specific crystallographic data for this compound was not found in the provided search results, a study of related structures can provide an expectation of the type of information obtained. Such an analysis would reveal the planarity of the pyridine ring and the orientation of the substituent groups. Furthermore, it would elucidate intermolecular forces, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the pyridine ring, which play a crucial role in the packing of the molecules in the crystal lattice.

Table 3: General Parameters Determined by X-ray Diffraction

| Parameter | Information Provided |

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, triclinic). researchgate.net |

| Space Group | The symmetry elements present in the crystal structure. researchgate.net |

| Unit Cell Dimensions | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise position of each atom within the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles they form. |

| Intermolecular Interactions | Details of non-covalent interactions like hydrogen bonding and van der Waals forces. |

Computational Chemistry Studies of 3,5 Dibromo 2 Hydroxypyridine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a primary method in computational chemistry for predicting molecular properties due to its balance of accuracy and computational efficiency. ijesit.com It is used to determine the electronic structure of many-body systems by using functionals of the spatially dependent electron density. ijesit.com

While specific DFT studies dedicated exclusively to 3,5-Dibromo-2-hydroxypyridine are not extensively available in the reviewed literature, comprehensive studies on the closely related analog, 3-bromo-2-hydroxypyridine (B31989) (3-Br-2-HyP), provide a strong framework for understanding the application and outcomes of these methods. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process seeks to find the coordinates on the potential energy surface where the energy of the molecule is at a minimum. youtube.com

For analogous molecules like 3-bromo-2-hydroxypyridine, this is achieved by performing a conformational analysis through a potential energy surface scan. nih.gov For instance, the dihedral angle involving the hydroxyl group (e.g., N5–C2–O6–H10 in 3-Br-2-HyP) is systematically varied to find the angle that corresponds to the lowest potential energy, thus identifying the most stable conformer. nih.gov DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are commonly used for these calculations. nih.gov The optimized geometrical parameters, including bond lengths and angles, can then be calculated and compared with available experimental data for similar compounds to validate the computational model. nih.gov

Table 1: Selected Optimized Geometrical Parameters for 3-Bromo-2-hydroxypyridine (Monomer) calculated via DFT (B3LYP/6-311++G(d,p)) Note: This data is for the analogous compound 3-bromo-2-hydroxypyridine.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N1 | 1.37 Å |

| C2-O6 | 1.34 Å | |

| C3-Br7 | 1.91 Å | |

| O6-H10 | 0.97 Å | |

| Bond Angle | N1-C2-C3 | 117.89° |

| C2-C3-C4 | 120.59° | |

| Br7-C3-C2 | 120.59° | |

| C2-O6-H10 | 107.03° | |

| Data sourced from a computational study on 3-bromo-2-hydroxypyridine. nih.gov |

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity. Two important concepts in this analysis are the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO-LUMO gap (ΔE) is the energy difference between these two frontier orbitals. A small gap suggests that the molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. mdpi.comirjweb.com The energies of these orbitals are calculated using DFT methods. For the related 3-bromo-2-hydroxypyridine molecule, the HOMO-LUMO energy gap was calculated to be approximately 5.406 eV in the gas phase, which characterizes its chemical reactivity. mdpi.com

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of the molecule. It is used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. mdpi.com In studies of 3-bromo-2-hydroxypyridine, MEP analysis helps to identify the reactive sites on the molecule's surface. nih.gov

Table 2: Calculated Electronic Properties for 3-Bromo-2-hydroxypyridine (Gas Phase) Note: This data is for the analogous compound 3-bromo-2-hydroxypyridine.

| Property | Method | Calculated Value (eV) |

| HOMO Energy | B3LYP/6-311++G(d,p) | -6.880 |

| LUMO Energy | B3LYP/6-311++G(d,p) | -1.475 |

| HOMO-LUMO Gap (ΔE) | B3LYP/6-311++G(d,p) | 5.405 |

| Data sourced from a computational study on 3-bromo-2-hydroxypyridine. mdpi.com |

DFT calculations are widely used to predict the vibrational frequencies of molecules. These theoretical frequencies can then be correlated with experimental data from Fourier-transform infrared (FTIR) and FT-Raman spectroscopy to provide a detailed assignment of the vibrational modes.

A computational study on the related compound 3,5-dibromopyridine (B18299) (3,5-DBP) utilized the B3LYP method with a 6-31G(*) basis set to perform full structure optimization and force field calculations. researchgate.net The results were used to simulate the infrared and Raman spectra, which showed excellent agreement with the observed experimental spectra recorded in the solid phase. researchgate.net Such analysis allows for a precise assignment of vibrational modes, such as C-H stretching, C-N stretching, and C-Br bending, to the observed spectral bands. researchgate.net

Ab Initio and Semi-Empirical Methods for Ground State Properties

Beyond DFT, other quantum chemical methods are available to study ground state properties. Ab initio methods, like Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. nih.gov Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but often less accurate than ab initio or DFT methods.

In the computational investigation of 3-bromo-2-hydroxypyridine, both DFT (B3LYP) and ab initio (HF) methods were employed to optimize the molecular structure and calculate various properties. nih.gov Comparing the results from both methods showed that DFT calculations provided a better approximation when compared to available experimental data for similar systems. ijesit.comnih.gov This comparative approach is valuable for validating the chosen level of theory and ensuring the reliability of the computational results.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their dynamic properties and intermolecular interactions. This method simulates the motion of atoms and molecules over time based on classical mechanics.

While specific MD simulations for this compound were not found, the technique has been applied to structurally related compounds to understand their behavior in various environments. For example, MD simulations have been used to investigate the inhibition mechanism of a 3,5-Dibromo Salicylaldehyde Schiff's base, demonstrating how such molecules adsorb and interact with surfaces. mdpi.com These simulations can reveal the preferred orientation of the molecule and the nature of its interactions, which is crucial for applications like corrosion inhibition. mdpi.com

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying intermediates and, crucially, the high-energy transition states that connect reactants to products. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For molecules like this compound, a key potential reaction is the tautomerization between the hydroxy-pyridine form and its keto-pyridinone isomer (3,5-Dibromo-2-pyridone). Theoretical studies on the parent 2-hydroxypyridine (B17775)/2-pyridone system have used DFT and other high-level methods to investigate this tautomerization. nih.gov These studies calculate the activation barriers for both intramolecular proton shifts and intermolecular proton transfers, such as those occurring in a mixed dimer. nih.gov For the parent compound, the intramolecular gas-phase reaction has a high activation barrier, while the intermolecular process has a significantly lower barrier, indicating the likely mechanism for interconversion. nih.gov Similar computational approaches could be applied to this compound to understand its tautomeric equilibrium and reactivity.

In Silico Prediction of Reactivity and Selectivity in this compound

Computational chemistry provides a powerful lens for dissecting the reactivity and selectivity of molecules, offering insights that complement and guide experimental studies. In the case of this compound, in silico methods can elucidate the electronic structure and predict its behavior in chemical reactions. While specific computational studies on this exact molecule are not extensively documented in publicly available literature, we can extrapolate from established computational methodologies applied to substituted pyridines to construct a theoretical analysis of its reactivity.

The reactivity of this compound is governed by the interplay of the pyridine (B92270) ring's inherent electronic properties and the influence of its substituents: two bromine atoms and a hydroxyl group. These substituents modulate the electron density distribution around the ring, thereby influencing the sites susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP) Analysis

A foundational computational tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP analysis would likely reveal a significant region of negative potential (typically colored red) around the nitrogen atom of the pyridine ring, indicating its propensity to act as a nucleophile or a site for protonation. Conversely, regions of positive potential (typically colored blue) would be expected near the hydrogen atom of the hydroxyl group and potentially around the bromine atoms, suggesting sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is another cornerstone of reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics point to its ability to accept electrons (electrophilicity).

| Computational Parameter | Predicted Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A relatively large gap suggests good kinetic stability. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Prediction of Electrophilic and Nucleophilic Attack